molecular formula C15H16N4O3S B7130473 2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide

2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide

Cat. No.: B7130473
M. Wt: 332.4 g/mol
InChI Key: JBIHAYYIBHFGGL-UHFFFAOYSA-N
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Description

2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide is a complex organic compound that features a thiophene ring substituted with a pyridine and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr synthesis, which is a cyclization reaction of 1,4-dicarbonyl compounds with ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N-(2-morpholin-4-ylpyridin-3-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-13(20)11-3-4-12(23-11)15(21)18-10-2-1-5-17-14(10)19-6-8-22-9-7-19/h1-5H,6-9H2,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHAYYIBHFGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)NC(=O)C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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